1,1,4,4-Tetramethyl-1H,4H-thieno(3,4-c)thiophene
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Overview
Description
1,1,4,4-Tetramethyl-1H,4H-thieno(3,4-c)thiophene is a novel heterocyclic compound characterized by its unique bicyclic molecular framework. This compound contains eight π-electrons and is known for its planar and rigid structure, with interatomic distances corresponding to either ideally single or ideally double bonds
Preparation Methods
The synthesis of 1,1,4,4-Tetramethyl-1H,4H-thieno(3,4-c)thiophene involves several steps. One common method includes the reaction of lithium methoxide with γ,γ’-dialkylallenyl thiocyanate . This reaction is typically carried out under controlled conditions to ensure high purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1,1,4,4-Tetramethyl-1H,4H-thieno(3,4-c)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,4,4-Tetramethyl-1H,4H-thieno(3,4-c)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 1,1,4,4-Tetramethyl-1H,4H-thieno(3,4-c)thiophene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. The compound’s planar structure allows it to effectively interact with aromatic systems, influencing various biochemical pathways .
Comparison with Similar Compounds
1,1,4,4-Tetramethyl-1H,4H-thieno(3,4-c)thiophene can be compared with other similar compounds, such as:
Thieno[3,4-b]thiophene: Another heterocyclic compound with a similar structure but different electronic properties.
Selenolo[3,4-c]selenophene: A selenium analog with distinct chemical reactivity and applications.
The uniqueness of this compound lies in its specific electronic configuration and structural rigidity, which confer unique chemical and physical properties.
Properties
CAS No. |
76842-78-9 |
---|---|
Molecular Formula |
C10H14S2 |
Molecular Weight |
198.4 g/mol |
IUPAC Name |
3,3,6,6-tetramethylthieno[3,4-c]thiophene |
InChI |
InChI=1S/C10H14S2/c1-9(2)7-5-12-10(3,4)8(7)6-11-9/h5-6H,1-4H3 |
InChI Key |
PSRRSGOXYKKNQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CSC(C2=CS1)(C)C)C |
Origin of Product |
United States |
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